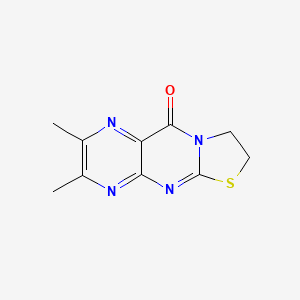

2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one

Description

2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one is a fused heterocyclic compound containing sulfur (thiazole) and nitrogen (pteridin) moieties. Its structure features a bicyclic system where a thiazolo ring is condensed with a dihydropteridinone scaffold. The presence of methyl groups at positions 2 and 3 and a partially saturated pteridin ring confers unique steric and electronic properties.

Properties

CAS No. |

63012-77-1 |

|---|---|

Molecular Formula |

C10H10N4OS |

Molecular Weight |

234.28 g/mol |

IUPAC Name |

2,3-dimethyl-7,8-dihydro-[1,3]thiazolo[2,3-b]pteridin-10-one |

InChI |

InChI=1S/C10H10N4OS/c1-5-6(2)12-8-7(11-5)9(15)14-3-4-16-10(14)13-8/h3-4H2,1-2H3 |

InChI Key |

ONDPRBFCHCGLTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)N3CCSC3=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with a suitable thioamide in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or nucleophiles are used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Key Structural Differences :

- Ring Saturation : The target compound’s 7,8-dihydro pteridin ring enhances flexibility compared to fully aromatic systems like benzo[g]pteridines .

- Substituent Effects : Methyl groups at positions 2 and 3 may hinder π-stacking interactions, unlike unsubstituted thiazolo-pyridines .

Physicochemical Properties

Comparative data from spectroscopic analyses:

| Property | Target Compound (Inferred) | Thiazolo-pyridines (4a-c) | Pyrrolo-thiazolo-quinazolines (6a,7a) |

|---|---|---|---|

| UV-vis Absorption | ~300–350 nm (π→π* transitions) | 280–320 nm (red-shifted with conjugation) | Broad bands at 250–400 nm |

| ¹³C-NMR Shifts | C=O at ~170 ppm; thiazole C-S ~125 ppm | Thiazole C-S: 120–130 ppm | Quinazoline C=O: 165–175 ppm |

| Solubility | Moderate in polar aprotic solvents | Low in water; high in DMSO/CHCl₃ | Insoluble in water; soluble in DMF |

Notes:

- The dihydro-pteridinone system may reduce planarity, lowering melting points compared to fully aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.